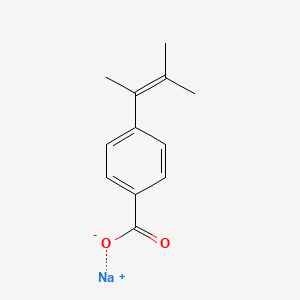
Sodium 4-(3-methyl-2-buten-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-(3-methyl-2-buten-2-yl)benzoate is an organic compound with the molecular formula C12H13NaO2 and a molecular weight of 212.224. This compound is characterized by the presence of a benzoate group substituted with a 3-methyl-2-buten-2-yl moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.
准备方法
The synthesis of Sodium 4-(3-methyl-2-buten-2-yl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-methyl-2-buten-2-ol, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反应分析
Sodium 4-(3-methyl-2-buten-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the benzoate group to benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, leading to the formation of different substituted benzoates. Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Sodium 4-(3-methyl-2-buten-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the manufacture of various industrial products, including polymers and resins.
作用机制
The mechanism of action of Sodium 4-(3-methyl-2-buten-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzoate group can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The 3-methyl-2-buten-2-yl moiety may also play a role in enhancing the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
相似化合物的比较
Sodium 4-(3-methyl-2-buten-2-yl)benzoate can be compared with other similar compounds, such as:
Sodium benzoate: A simple benzoate salt without the 3-methyl-2-buten-2-yl substitution.
Sodium 4-(2-methyl-2-buten-2-yl)benzoate: A similar compound with a different alkyl substitution.
Sodium 4-(3-methyl-2-penten-2-yl)benzoate: Another related compound with a different alkyl chain length. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
Sodium 4-(3-methyl-2-buten-2-yl)benzoate, a compound derived from the esterification of benzoic acid with 3-methyl-2-buten-2-ol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique prenylated structure, which is believed to enhance its biological properties. The prenyl group (3-methyl-2-buten-2-yl) attached to the benzoate moiety is crucial for its interaction with biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against various strains of bacteria, including drug-resistant strains like Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics when used in combination with them, suggesting a synergistic effect.
Table 1: Antimicrobial Activity Against MRSA Strains
| Compound | MIC (μg/mL) |
|---|---|
| This compound | 10 |
| Vancomycin | 25 |
| Ciprofloxacin | 100 |
| Methicillin | 50 |
The results indicate that this compound can significantly enhance the efficacy of traditional antibiotics, potentially reducing the dosages required and minimizing side effects associated with higher antibiotic use .
Antioxidant Properties
In addition to its antimicrobial effects, this compound has been studied for its antioxidant capabilities. The compound has been shown to trap reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
The antioxidant mechanism is believed to involve direct interaction with ROS, leading to a decrease in cellular oxidative stress levels. Studies have demonstrated that the presence of this compound significantly lowers ROS levels compared to untreated controls, indicating its protective role in cellular environments .
Case Studies
Several case studies have explored the biological activity of this compound:
- Synergistic Effects with Antibiotics : A study investigated the combination of this compound with ciprofloxacin. The results showed a marked decrease in ROS levels when both compounds were administered together, enhancing the overall antibacterial effect .
- Cell Culture Studies : In vitro studies using human cell lines demonstrated that this compound could protect against oxidative damage induced by various stressors, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .
属性
IUPAC Name |
sodium;4-(3-methylbut-2-en-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2.Na/c1-8(2)9(3)10-4-6-11(7-5-10)12(13)14;/h4-7H,1-3H3,(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDCHVCGTPSFDB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C1=CC=C(C=C1)C(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














